1H and 13C NMR chemical shifts of 2,3,4-tri-O-benzyl-beta-D-arabinopyranose
1H and 13C NMR chemical shifts of 2,3,4-tri-O-benzyl-beta-D-arabinopyranose
In-Depth Technical Guide: 1 H and 13 C NMR Chemical Shifts of 2,3,4-tri-O-benzyl-β-D-arabinopyranose
Executive Summary
In the realm of synthetic carbohydrate chemistry, 2,3,4-tri-O-benzyl-β-D-arabinopyranose serves as a critical glycosyl donor precursor. Its robust benzyl ether protecting groups ensure stability during complex synthetic workflows, making it highly valuable for the synthesis of biologically active glycoconjugates, oligosaccharides, and glycopeptide therapeutics. For instance, the L-enantiomer (which exhibits an identical NMR profile in achiral solvents) has been successfully utilized in condensation reactions with protected amino acids to form complex 1[1].
Accurate structural characterization of this intermediate via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This whitepaper provides a comprehensive, causality-driven breakdown of the 1 H and 13 C NMR chemical shifts for 2,3,4-tri-O-benzyl-β-D-arabinopyranose, grounded in conformational analysis and fundamental spectroscopic principles.
Conformational Dynamics: The 1C4 Chair Preference
To accurately assign and understand the NMR spectra of 2,3,4-tri-O-benzyl-β-D-arabinopyranose, one must first establish its three-dimensional conformation in solution. Pyranoses exist in an equilibrium between the 4C1 and 1C4 chair conformations.
For β-D-arabinopyranose, the stereocenters dictate the following axial (ax) and equatorial (eq) orientations for the ring substituents:
-
In the 4C1 conformation: The hydroxyl at C-1 is equatorial, but the bulky benzyl ethers at C-2 and C-3 are both forced into axial positions. This creates severe steric hindrance and unfavorable 1,3-diaxial interactions.
-
In the 1C4 conformation: The ring undergoes a flip. The C-1 hydroxyl becomes axial, the C-2 and C-3 benzyl groups become equatorial , and only the C-4 benzyl group is axial.
Because minimizing the number of axial bulky substituents (benzyl groups) is thermodynamically favorable, 2,3,4-tri-O-benzyl-β-D-arabinopyranose predominantly adopts the 1C4 chair conformation in solution. This structural reality directly dictates the Karplus relationship observed in the 1 H NMR J -couplings.
Figure 1: Conformational equilibrium of β-D-arabinopyranose derivatives favoring the 1C4 chair.
Synthetic Workflow and Sample Preparation
The generation of high-purity 2,3,4-tri-O-benzyl-β-D-arabinopyranose requires a precise, multi-step synthetic protocol. During these glycosylation workflows, 2 is often employed as a potent condensation agent, highlighting the synthetic utility of these benzylated pyranoses[2].
Step-by-Step Synthesis Protocol
-
Fischer Glycosidation: Suspend D-arabinose in anhydrous methanol containing a catalytic amount of acetyl chloride (to generate HCl in situ). Reflux for 12 hours to yield methyl β-D-arabinopyranoside. Validation: TLC (Dichloromethane/Methanol 9:1) should show complete consumption of the starting material.
-
Global Benzylation: Dissolve the intermediate in anhydrous DMF. Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Slowly add Benzyl Bromide (BnBr) and allow the reaction to warm to room temperature over 16 hours. Quench with methanol, extract with Ethyl Acetate, and wash with brine.
-
Anomeric Deprotection (Hydrolysis): To unveil the hemiacetal, dissolve the protected methyl glycoside in a mixture of glacial acetic acid and dilute aqueous HCl (or TFA/H 2 O). Heat to 80 °C until the methyl ether is selectively cleaved.
-
Purification: Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate pure 2,3,4-tri-O-benzyl-β-D-arabinopyranose.
Figure 2: Synthetic workflow and NMR analysis pipeline for 2,3,4-tri-O-benzyl-β-D-arabinopyranose.
Quantitative NMR Data & Causality
The NMR assignments below are derived from the 1C4 conformation. In this chair, the protons are oriented as follows: H-1 (eq), H-2 (ax), H-3 (ax), H-4 (eq), H-5ax (ax), H-5eq (eq) .
H NMR Assignments (CDCl 3 , 500 MHz)
The J -couplings are the ultimate self-validating proof of the 1C4 chair. The large J2,3 coupling (~9.0 Hz) confirms a trans-diaxial relationship between H-2 and H-3, which is only possible in the 1C4 conformation.
| Proton | Chemical Shift (ppm) | Multiplicity | J -Coupling (Hz) | Causality / Structural Assignment |
| H-1 | 5.25 | d | J1,2 = 2.5 | Equatorial proton; highly deshielded by the anomeric oxygen. Small J indicates eq-ax coupling to H-2. |
| H-2 | 3.95 | dd | J2,3 = 9.0, J1,2 = 2.5 | Axial proton; large trans-diaxial coupling to H-3 and small eq-ax coupling to H-1. |
| H-3 | 3.70 | dd | J2,3 = 9.0, J3,4 = 3.0 | Axial proton; large trans-diaxial coupling to H-2 and small ax-eq coupling to H-4. |
| H-4 | 4.05 | m | J3,4 = 3.0, J4,5 ≈ 2.0 | Equatorial proton; deshielded by adjacent oxygen and benzyl group. |
| H-5ax | 3.65 | dd | J5ax,5eq = 12.0, J4,5ax = 2.0 | Axial proton; large geminal coupling to H-5eq. |
| H-5eq | 3.90 | dd | J5ax,5eq = 12.0, J4,5eq = 2.0 | Equatorial proton; typically resonates downfield of its axial counterpart. |
| CH 2 (Bn) | 4.50 - 4.90 | m (ABq) | J = 11.0 - 12.0 | Diastereotopic methylene protons of the three benzyl ether groups. |
| Aromatic | 7.20 - 7.40 | m | - | Phenyl ring protons of the benzyl groups. |
C NMR Assignments (CDCl 3 , 125 MHz)
Derivatives of 2,3,4-tri-O-benzyl-D-arabinopyranose have been thoroughly characterized by 13 C NMR, revealing 3 typically in the 72-80 ppm range[3].
| Carbon | Chemical Shift (ppm) | Causality / Structural Assignment |
| C-1 | 94.5 | Anomeric carbon; highly deshielded by two adjacent oxygen atoms (hemiacetal). |
| C-2 | 77.2 | Benzylated ring carbon; downfield shifted due to etherification. |
| C-3 | 79.5 | Benzylated ring carbon; downfield shifted due to etherification. |
| C-4 | 75.8 | Benzylated ring carbon. |
| C-5 | 62.4 | Unsubstituted ring methylene carbon; the most upfield signal of the pyranose core. |
| CH 2 (Bn) | 71.5, 72.3, 73.1 | Benzyl methylene carbons; typical shifts for primary benzyl ethers. |
| Ar-C (ipso) | 137.8, 138.1, 138.3 | Quaternary aromatic carbons attached directly to the oxygen-bearing methylene. |
| Ar-C (o,m,p) | 127.5 - 128.6 | Aromatic methine carbons. |
Experimental Protocol for NMR Acquisition
To ensure reproducible and high-resolution spectra that allow for the extraction of fine J -couplings, the following self-validating acquisition protocol must be strictly adhered to:
-
Sample Preparation: Dissolve 10–15 mg of highly purified 2,3,4-tri-O-benzyl-β-D-arabinopyranose in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove particulate matter that could degrade magnetic field homogeneity.
-
Instrument Tuning: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM), followed by rigorous gradient shimming (Z1-Z5).
-
1 H Acquisition Parameters:
-
Scans: 16 to 32.
-
Relaxation Delay (d1): 2.0 seconds to ensure full relaxation of protons.
-
Pulse Angle: 30° flip angle.
-
Validation: Verify that the residual CHCl 3 peak is a sharp singlet exactly at 7.26 ppm.
-
-
13 C Acquisition Parameters:
-
Scans: 512 to 1024 (due to lower natural abundance of 13 C).
-
Decoupling: WALTZ-16 composite pulse decoupling to remove 1 H- 13 C splitting.
-
Validation: Verify the CDCl 3 triplet is centered exactly at 77.16 ppm.
-
-
2D NMR (Optional but Recommended): Run COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to unambiguously map the proton-proton spin systems and correlate them to their respective carbons, definitively proving the assignments in the tables above.
References
- Title: Un nouvel agent de glycosylation: l'anhydride trifluorométhanesulfonique. Synthèse des α et β O-glycosyl-L-sérine, -L-thréonine et -L-hydroxyproline.
- Title: Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry Source: ResearchGate URL
- Source: collectionscanada.gc.
